

Application Notes and Protocols: C60 Derivatives in Photodynamic Therapy for Cancer

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Compound of Interest

Compound Name: **C60 DERIVATIVES**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fullerene C60 and its derivatives have emerged as promising photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment modality.^[1] PDT utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.^{[2][3]} **C60 derivatives** offer several advantages, including high quantum yield for ROS production, photostability, and the ability to be functionalized for improved water solubility and tumor targeting.^{[4][5]} These notes provide a detailed overview of the mechanism of action of **C60 derivatives** in cancer PDT, along with experimental protocols for their evaluation.

Mechanism of Action

The photodynamic activity of **C60 derivatives** is initiated by the absorption of light, which excites the C60 molecule from its ground state to a short-lived singlet excited state ($^1\text{C60}$).^{[5][6]} *Through a highly efficient process called intersystem crossing, the $^1\text{C60}$ transitions to a long-lived triplet excited state ($^3\text{C60}$).^{[2][5]}* The $^3\text{C60}$ can then initiate photochemical reactions through two primary mechanisms:

- Type I Mechanism: The $^3\text{C60}^*$ can react directly with biological substrates, such as lipids or proteins, through electron transfer, generating radical ions. These radicals can further react

with molecular oxygen to produce superoxide anions ($O_2^{\bullet-}$), hydroxyl radicals ($\bullet OH$), and hydrogen peroxide (H_2O_2).[\[5\]](#)[\[7\]](#)

- Type II Mechanism: The $^3C60^*$ can transfer its energy directly to ground-state molecular oxygen (3O_2), generating highly reactive singlet oxygen (1O_2).[\[5\]](#)[\[7\]](#)

Both Type I and Type II mechanisms result in the production of ROS, which induce oxidative stress and trigger cellular damage, ultimately leading to cancer cell death through apoptosis, necrosis, or autophagy.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Cellular Uptake and Subcellular Localization

The efficacy of C60-PDT is highly dependent on the cellular uptake and subcellular localization of the C60 derivative.[\[2\]](#) Pristine C60 is hydrophobic and requires formulation in colloidal solutions or delivery via systems like liposomes.[\[6\]](#) Functionalization with hydrophilic moieties, such as peptides or polyethylene glycol (PEG), enhances water solubility and can facilitate cellular uptake.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Once inside the cell, **C60 derivatives** have been observed to accumulate in various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum.[\[13\]](#)[\[14\]](#)[\[15\]](#) Localization within mitochondria is particularly effective for inducing apoptosis, as ROS-mediated damage to mitochondrial membranes can lead to the release of cytochrome c and the activation of the caspase cascade.[\[16\]](#)[\[17\]](#)

Signaling Pathways in C60-PDT Induced Cell Death

The ROS generated during C60-PDT activate a complex network of signaling pathways that determine the cell's fate. Key events include:

- Mitochondrial Disruption: ROS can induce the opening of the mitochondrial permeability transition pore, leading to the dissipation of the mitochondrial membrane potential ($\Delta\psi_m$) and the release of pro-apoptotic factors.[\[8\]](#)
- Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[\[16\]](#)[\[18\]](#)

- Stress-Activated Pathways: Oxidative stress activates signaling pathways such as those involving p38 MAPK, which can promote apoptosis.[8]
- Cell Death Modalities: Depending on the PDT dose and the specific C60 derivative, cell death can occur through apoptosis (programmed cell death), necrosis (uncontrolled cell death), or autophagy (a cellular recycling process that can either promote survival or death). [10][19][20]

Data Presentation

Table 1: In Vitro Phototoxicity of C60 Derivatives in Cancer Cells

C60 Derivative	Cell Line	Light Source (Wavelength)	Light Fluence (J/cm ²)	Incubation Time (h)	IC50 (µM)	Cell Viability (%)	Reference
Pristine C60	Human Leukemic Cells (CCRF-CEM)	UV LED (365 nm)	2	24	-	39	[6]
Pristine C60	Human Leukemic Cells (CCRF-CEM)	UV LED (365 nm)	4	24	-	7	[6]
Pristine C60	Human Leukemic Cells (CCRF-CEM)	Violet LED (405 nm)	5	24	-	73	[6]
Pristine C60	Human Leukemic Cells (CCRF-CEM)	Violet LED (405 nm)	10	24	-	54	[6]
Pristine C60	Human Leukemic Cells (CCRF-CEM)	Violet LED (405 nm)	20	24	-	10	[6]
C60-Doxorubicin (1:1)	Human Leukemic Cells (CCRF-CEM)	LED (405 nm)	10	24	0.011	-	[16]

		Human						
C60-Doxorubicin (2:1)	Leukemic Cells (CCRF-CEM)	LED (405 nm)	10	24	0.004	-		[16]
C60@HS-A-FA	HeLa Cells	White Light	Not specified	Not specified	~1.5	-		[5]
C60@HS-A	HeLa Cells	White Light	Not specified	Not specified	~3	-		[5]

Note: IC50 values and cell viability are highly dependent on experimental conditions. This table provides a summary of reported data for comparative purposes.

Table 2: Caspase Activation in C60-PDT

C60 Derivative	Cell Line	Light Source (Wavelength)	Light Fluence (J/cm ²)	Time Post-Irradiation (h)	Caspase-3/7 Activity (Fold Increase vs. Control)	Reference
Pristine C60 (450 nM)	Human Leukemic Cells (CCRF-CEM)	LED (405 nm)	10	3	1.6	[16]
Pristine C60 (900 nM)	Human Leukemic Cells (CCRF-CEM)	LED (405 nm)	10	3	1.9	[16]
C60-Doxorubicin (1:1)	Human Leukemic Cells (CCRF-CEM)	LED (405 nm)	10	3	4.7	[16]
C60-Doxorubicin (2:1)	Human Leukemic Cells (CCRF-CEM)	LED (405 nm)	10	3	5.8	[16]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble C60-Peptide Conjugates

This protocol is based on the synthesis of C60-oligolysine conjugates, which enhances water solubility.[\[12\]](#)[\[21\]](#)

Materials:

- Fulleropyrrolidine-based biscarboxylic acid derivative
- Trityl resin with desired oligopeptide (e.g., oligo-Lysine)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)
- 20% Piperidine in DMF
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/H₂O

Procedure:

- Deprotection: Swell the peptide-loaded resin in DMF. Treat with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the N-terminus of the peptide. Wash the resin thoroughly with DMF.
- Coupling: Dissolve the fulleropyrrolidine-based biscarboxylic acid derivative, HBTU, and DIPEA in DMF. Add this solution to the deprotected resin. Allow the reaction to proceed overnight at room temperature.
- Washing: Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIPS/H₂O) for 1.5-2 hours at room temperature to simultaneously cleave the C60-peptide conjugate from the resin and remove side-chain protecting groups.
- Purification: Precipitate the crude product in cold diethyl ether. Centrifuge to collect the precipitate, wash with ether, and dry. Purify the C60-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Photodynamic Therapy and Cell Viability Assay (MTT)

This protocol outlines a general procedure for evaluating the phototoxicity of **C60 derivatives** on cancer cells.[\[16\]](#)

Materials:

- Cancer cell line of interest (e.g., CCRF-CEM, HeLa)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- C60 derivative stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Light source with appropriate wavelength and power (e.g., 405 nm LED)

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Treatment: Replace the culture medium with fresh medium containing various concentrations of the C60 derivative. Include control wells with no C60 derivative. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
- Irradiation: Wash the cells with PBS to remove any extracellular C60 derivative. Add fresh complete medium. Irradiate the designated wells with the light source at a specific fluence (e.g., 5 or 10 J/cm²). Keep a set of "dark toxicity" plates that are treated with the C60 derivative but not irradiated.

- Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.
- MTT Assay: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of the C60 derivative to determine the IC50 value.

Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[22\]](#)

Materials:

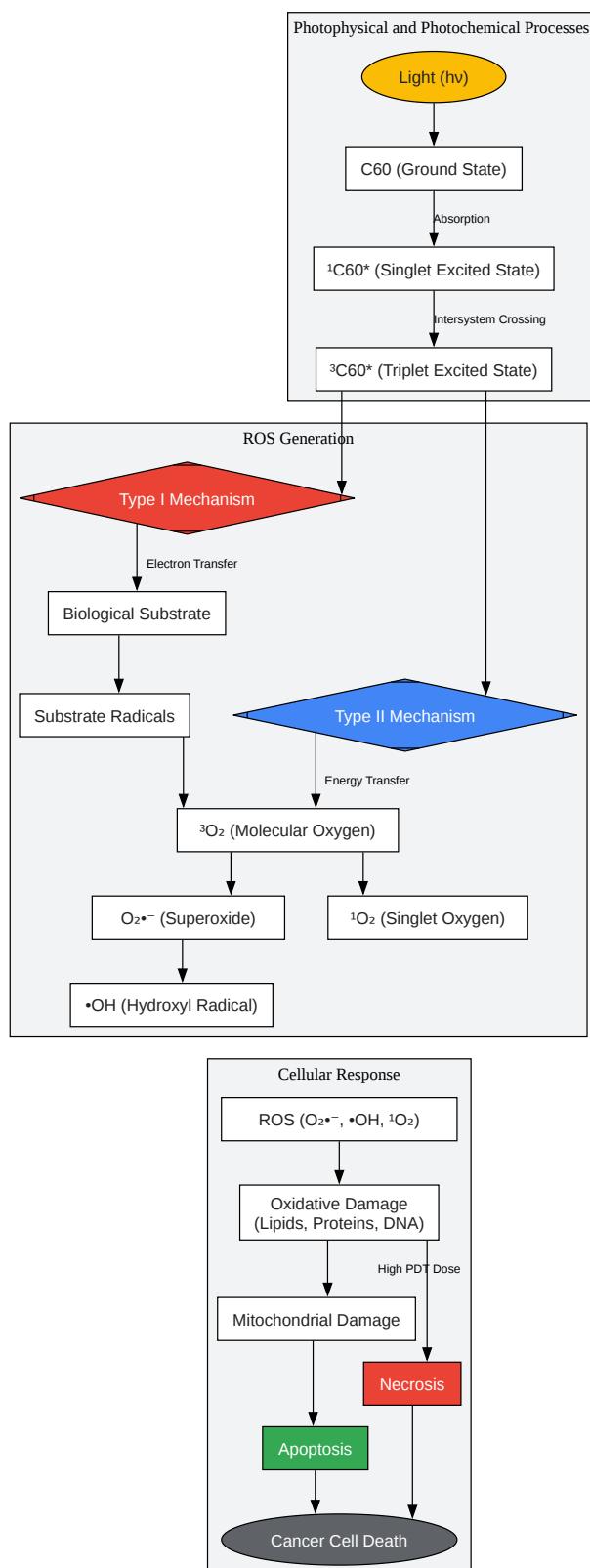
- Treated and control cells from the PDT experiment
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Procedure:

- Cell Harvesting: Following PDT treatment and post-irradiation incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

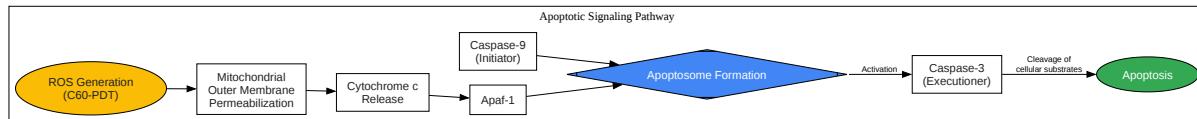
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Visualizations



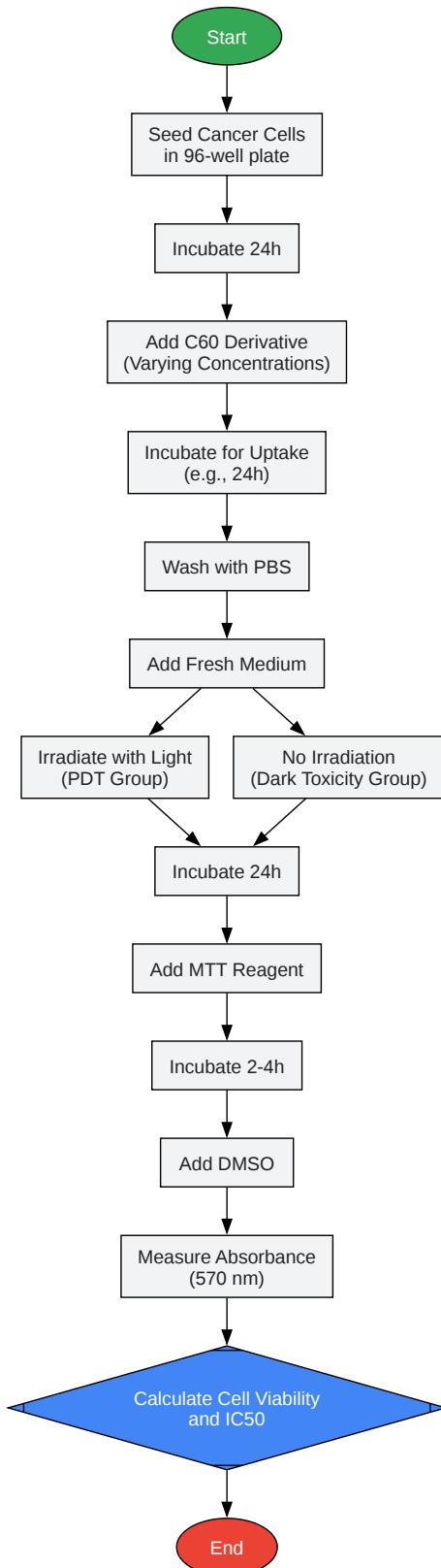
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Caption: Mechanism of C60-PDT: from photoexcitation to cancer cell death.



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Caption: Intrinsic apoptosis pathway activated by C60-PDT.

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Caption: Experimental workflow for in vitro C60-PDT cytotoxicity assessment.

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